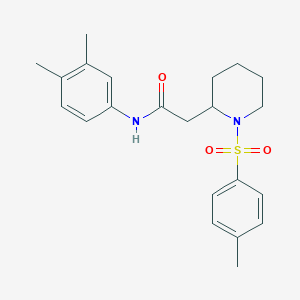
N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a piperidine ring substituted with a tosyl group and an acetamide moiety attached to a dimethylphenyl group. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosyl Group: Tosylation of the piperidine ring is achieved using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Acetamide Moiety: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Substitution with Dimethylphenyl Group: The final step involves the substitution of the acetamide moiety with the 3,4-dimethylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethylphenyl group.
Reduction: Reduction reactions could target the acetamide moiety or the tosyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Pathways Involved: The compound may influence pathways related to inflammation, pain, or cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dimethylphenyl)-2-(1-benzylpiperidin-2-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(1-methylpiperidin-2-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(1-phenylpiperidin-2-yl)acetamide
Uniqueness
N-(3,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The tosyl group may enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-7-11-21(12-8-16)28(26,27)24-13-5-4-6-20(24)15-22(25)23-19-10-9-17(2)18(3)14-19/h7-12,14,20H,4-6,13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZOOZBYUUWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid](/img/structure/B2715327.png)
![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)
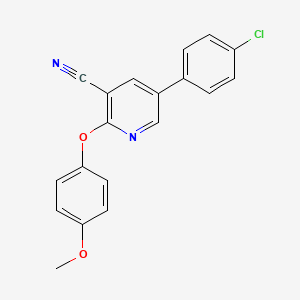
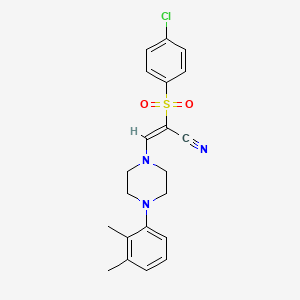

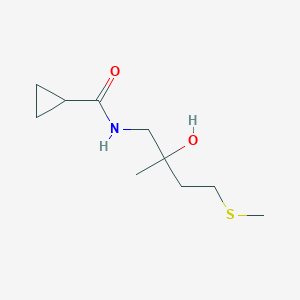
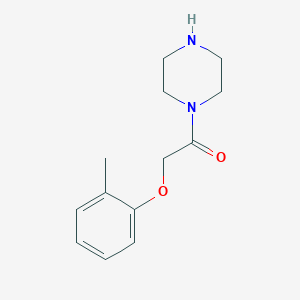
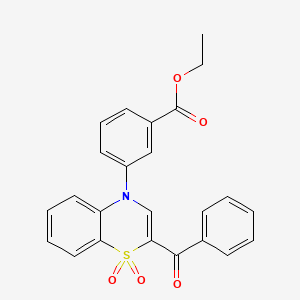

![butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2715346.png)
![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/no-structure.png)
![tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate](/img/structure/B2715348.png)


